molecular formula C14H19NO2 B098024 Norketobemidone CAS No. 15847-72-0

Norketobemidone

Cat. No.: B098024
CAS No.: 15847-72-0
M. Wt: 233.31 g/mol
InChI Key: BJTDPLRIKDSWIS-UHFFFAOYSA-N
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Description

Norketobemidone is a metabolite of ketobemidone, a powerful synthetic opioid analgesic. Ketobemidone is known for its effectiveness in managing severe pain, comparable to morphine. This compound contributes to the analgesic properties of ketobemidone and exhibits some unique pharmacological characteristics, including NMDA-antagonist properties .

Chemical Reactions Analysis

Types of Reactions: Norketobemidone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketobemidone N-oxide.

    Reduction: Reduction reactions can convert this compound back to ketobemidone.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Norketobemidone has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of ketobemidone.

    Biology: Investigated for its effects on NMDA receptors and potential neuroprotective properties.

    Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where other opioids are less effective.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

Norketobemidone exerts its effects primarily through its action on opioid receptors. It acts as an agonist at mu-type, kappa-type, and delta-type opioid receptors, leading to analgesic effects. Additionally, this compound exhibits NMDA-antagonist properties, which may contribute to its effectiveness in managing certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

    Ketobemidone: The parent compound, also an opioid analgesic with NMDA-antagonist properties.

    Morphine: A well-known opioid analgesic, but without NMDA-antagonist properties.

    Methadone: Another opioid analgesic with NMDA-antagonist properties, used for pain management and opioid dependence treatment.

Uniqueness: Norketobemidone is unique due to its dual action as an opioid receptor agonist and NMDA receptor antagonist. This combination makes it particularly useful for managing pain that is resistant to other opioids. Its metabolite status also means it can provide insights into the metabolic pathways and pharmacokinetics of ketobemidone .

Properties

IUPAC Name

1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDPLRIKDSWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166430
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15847-72-0
Record name Norketobemidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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